molecular formula C15H25NO B13001830 N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine

N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine

Cat. No.: B13001830
M. Wt: 235.36 g/mol
InChI Key: MGZYSXBWOJEJLY-UHFFFAOYSA-N
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Description

N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine: is a chemical compound with the molecular formula C15H25NO and a molecular weight of 235.37 g/mol This compound is known for its unique structure, which includes an ethoxy group and a methyl group attached to a benzyl ring, along with a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine typically involves the reaction of 2-ethoxy-5-methylbenzyl chloride with pentan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy and methyl groups on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-Ethoxy-5-methylbenzyl)pentan-1-amine can be compared with other similar compounds, such as:

    N-(2-Methoxybenzyl)pentan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-Ethoxybenzyl)pentan-1-amine: Similar structure but without the methyl group on the benzyl ring.

    N-(2-Ethoxy-5-methylbenzyl)butan-1-amine: Similar structure but with a butan-1-amine chain instead of a pentan-1-amine chain.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N-[(2-ethoxy-5-methylphenyl)methyl]pentan-1-amine

InChI

InChI=1S/C15H25NO/c1-4-6-7-10-16-12-14-11-13(3)8-9-15(14)17-5-2/h8-9,11,16H,4-7,10,12H2,1-3H3

InChI Key

MGZYSXBWOJEJLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=C(C=CC(=C1)C)OCC

Origin of Product

United States

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